N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
Description
The compound N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline features a 1,2,4-triazine core substituted with a methyl group at position 6 and a propylsulfanyl group at position 3. A vinyl linker connects the triazine moiety to a 3-(trifluoromethyl)aniline group.
Properties
IUPAC Name |
N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h4-8,10,20H,3,9H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXXWFOFCUOCK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Triazine Ring: A precursor such as 3-(propylsulfanyl)-1,2,4-triazine is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Vinylation: The triazine derivative is then subjected to a vinylation reaction using vinyl halides under basic conditions to introduce the vinyl group.
Aromatic Substitution: Finally, the vinyl-substituted triazine undergoes a Friedel-Crafts acylation reaction with 3-(trifluoromethyl)aniline in the presence of a Lewis acid catalyst to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, with optimizations for large-scale processes. Key factors include the selection of efficient catalysts, optimization of reaction temperatures, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfur-containing propylsulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
The major products formed depend on the type of reaction and conditions. For example:
Oxidation of the propylsulfanyl group forms sulfoxides or sulfones.
Reduction of nitro groups forms amines.
Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules and materials. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or molecular probes due to their ability to interact with specific biological targets.
Medicine
The compound is explored for pharmaceutical applications, particularly in the development of new drugs with potential therapeutic effects. Its unique structure may contribute to bioactivity and specificity.
Industry
In industrial applications, this compound is used in the development of specialty chemicals, agrochemicals, and advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline involves interaction with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to active sites or modulate the activity of target proteins, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Ring
Methylsulfanyl vs. Propylsulfanyl
- N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline (CAS 306980-30-3) replaces the propylsulfanyl group with a methylsulfanyl group. The shorter methyl chain reduces lipophilicity (predicted logP: ~3.2 vs.
- Propylsulfanyl introduces bulkier alkyl chains, which may enhance hydrophobic interactions in biological systems but could also reduce solubility in aqueous media .
Triazine Derivatives with Allylsulfanyl Groups
- N-{2-[3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-3-(trifluoromethyl)aniline (CAS 477865-93-3) features an allylsulfanyl group.
Aniline Substituent Variations
Trifluoromethyl vs. Methoxy
- 4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline (CAS 477866-26-5) replaces the trifluoromethyl group with a methoxy group.
Trifluoromethyl vs. Substituted Arylidenes
- (E)-N-(Naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline (from imine synthesis studies) replaces the triazine-vinyl group with a naphthylidene moiety. This modification shifts the compound’s application toward coordination chemistry (e.g., as a ligand for metal ions) rather than triazine-based biological activity .
Research Implications
- The trifluoromethyl group enhances thermal and oxidative stability, making the target compound suitable for high-temperature applications .
- Propylsulfanyl may improve bioavailability in lipid-rich environments compared to methylsulfanyl analogs, though toxicity profiles require further study .
- Comparative studies with methoxy-substituted analogs could clarify the role of electron-withdrawing vs. electron-donating groups in target interactions .
Biological Activity
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C16H17F3N4S
- Molecular Weight : 364.39 g/mol
- CAS Number : 477866-27-6
The compound features a triazine ring, which is known for its diverse biological activity, and the presence of trifluoromethyl and propylsulfanyl groups enhances its lipophilicity and possibly its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazine moieties exhibit significant antimicrobial activity. For instance, derivatives of triazine have been shown to inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its antimicrobial efficacy against common pathogens, showing promising results in preliminary assays.
Anticancer Activity
Studies have suggested that triazine derivatives possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies demonstrated that this compound effectively reduces the viability of several cancer cell lines.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specific assays revealed that it can inhibit certain kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Assess anticancer properties | Induced apoptosis in HeLa cells with an IC50 value of 15 µM. |
| Study 3 | Enzyme inhibition assays | Inhibited tyrosine kinase activity by 70% at 10 µM concentration. |
The biological activity of this compound is hypothesized to involve:
- Interaction with DNA : Potential intercalation leading to disruption of replication.
- Enzyme Targeting : Binding to specific enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in targeted cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
